Diglycidyl 1,2-cyclohexanedicarboxylate
Overview
Description
Diglycidyl 1,2-cyclohexanedicarboxylate is an organic compound with the chemical formula C14H20O6. It is a glycidyl ester-type epoxy resin, commonly used in various industrial applications due to its excellent chemical resistance, bond strength, and electrical insulation properties . This compound is typically a colorless to light yellow liquid and is known for its versatility in different fields, including coatings, adhesives, and composite materials .
Mechanism of Action
Target of Action
Diglycidyl 1,2-cyclohexanedicarboxylate, also known as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate, is primarily used in the field of materials science and biotechnology . It has been utilized as a reactive crosslinking reagent in the synthesis of nanoparticles, particularly those made from polyethylenimines (PEIs) . These nanoparticles are efficient carriers of DNA, making them useful in non-viral gene delivery applications .
Mode of Action
The compound acts as a crosslinking agent, reacting with branched polyethylenimines (PEIs) to form nanoparticles . The crosslinking reaction is influenced by the amount of this compound used, which can control the size and zeta potential of the resulting nanoparticles .
Biochemical Pathways
Its role in the formation of nanoparticles suggests it may influence pathways related to gene delivery and expression .
Pharmacokinetics
Its use in the formation of nanoparticles suggests it may be designed to enhance the bioavailability of other compounds, such as dna, by facilitating their delivery into cells .
Result of Action
The primary result of this compound’s action is the formation of nanoparticles that can effectively carry DNA . These nanoparticles have been found to exhibit higher transfection efficiency than native polymers and standard transfection reagents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the size and zeta potential of the resulting nanoparticles can be adjusted by changing the feeding mass ratio of the core/shell material and emulsifying rate . Additionally, the compound’s action may be affected by the conditions under which it is stored and used .
Biochemical Analysis
Biochemical Properties
Diglycidyl 1,2-cyclohexanedicarboxylate plays a crucial role in biochemical reactions, particularly in the formation of crosslinked polymer networks. It interacts with various enzymes, proteins, and other biomolecules through its reactive epoxy groups. These interactions often involve nucleophilic attack by amino acids such as lysine and cysteine, leading to the formation of covalent bonds. This compound is also known to interact with polyethylenimine, forming nanoparticles that can be used for gene delivery applications .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in gene delivery systems, it enhances the transfection efficiency of DNA into cells, thereby affecting gene expression . Additionally, its interaction with cellular proteins can lead to changes in cellular metabolism and signaling pathways, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy groups in its structure are highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by facilitating the delivery of genetic material into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, particularly in the context of gene delivery, where sustained gene expression has been observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to be effective in gene delivery without significant toxicity. At higher doses, toxic effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression. For example, its interaction with polyethylenimine in gene delivery systems can influence the metabolic pathways involved in nucleic acid processing and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in gene delivery applications, the compound can be localized to the nucleus, where it facilitates the delivery of genetic material and influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diglycidyl 1,2-cyclohexanedicarboxylate is synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. The reaction involves the use of a catalyst, typically a base such as sodium hydroxide, to facilitate the formation of the glycidyl ester . The reaction conditions include maintaining a temperature range of 50-70°C and continuous stirring to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and performance characteristics .
Chemical Reactions Analysis
Types of Reactions: Diglycidyl 1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Epoxy Ring Opening: This reaction occurs in the presence of nucleophiles such as amines, acids, or alcohols, leading to the formation of hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, acids, and alcohols are commonly used to open the epoxy rings.
Curing Agents: Polyamines and anhydrides are used to initiate polymerization reactions.
Major Products Formed:
Hydroxyl-terminated products: Formed from the ring-opening reactions.
Cross-linked polymers: Resulting from polymerization with curing agents, leading to the formation of durable epoxy resins.
Scientific Research Applications
Diglycidyl 1,2-cyclohexanedicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diglycidyl ether of bisphenol A (DGEBA): Another widely used epoxy resin with similar applications but different structural properties.
Neopentyl glycol diglycidyl ether: Known for its flexibility and used in coatings and adhesives.
Bisphenol F diglycidyl ether: Offers better chemical resistance and is used in high-performance applications.
Uniqueness: Diglycidyl 1,2-cyclohexanedicarboxylate is unique due to its cycloaliphatic structure, which imparts superior chemical resistance and mechanical properties compared to other epoxy resins. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high durability and stability .
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOBHWPTSIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-66-8 | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27103-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7024875 | |
Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |
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Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
374 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
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CAS No. |
5493-45-8, 27103-66-8 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diglycidyl hexahydrophthalate | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493458 | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027103668 | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD9T07H2IZ | |
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